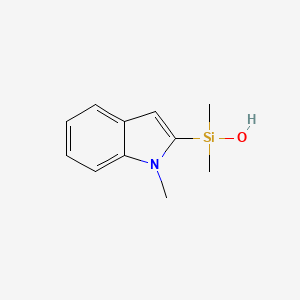

N-Methyl-2-indolyldimethylsilanol

Description

Structure

3D Structure

Properties

IUPAC Name |

hydroxy-dimethyl-(1-methylindol-2-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOSi/c1-12-10-7-5-4-6-9(10)8-11(12)14(2,3)13/h4-8,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJOWBUUWRSNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1[Si](C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478185 | |

| Record name | N-METHYL-2-INDOLYLDIMETHYLSILANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784161-65-5 | |

| Record name | N-METHYL-2-INDOLYLDIMETHYLSILANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 2 Indolyldimethylsilanol

Strategic Design of Precursors and Building Blocks

The successful synthesis of the target compound relies on the careful preparation and selection of two key components: an activated indole (B1671886) ring that can act as a nucleophile and an electrophilic silicon-containing precursor.

To make the indole ring sufficiently reactive to form a bond with silicon, it is typically converted into an organometallic reagent. The C-H bond at the C2 position of N-methylindole is not acidic enough for direct reaction, necessitating the use of strong bases to generate a more potent nucleophile. mt.com

Lithiation: The most common method involves the direct lithiation of N-methylindole. acs.org This is an acid-base reaction where a strong organolithium base, typically n-butyllithium (n-BuLi), deprotonates the C2 position of the indole ring. mt.com The reaction is usually performed in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures to prevent side reactions. This process yields 2-lithio-N-methylindole, a powerful nucleophile ready to react with an appropriate silicon electrophile. acs.org The basicity of the organolithium reagent is crucial, with reagents like s-BuLi and t-BuLi offering even greater reactivity if needed. mt.com

Grignard Reagents: While less common for direct C-H activation of indoles, Grignard reagents (RMgX) are fundamental in indole chemistry. scispace.com An indole Grignard reagent is typically formed by the reaction of an indole with a simple alkyl or aryl magnesium halide. scispace.com This reagent is primarily an N-MgX species and is widely used to introduce substituents at the nitrogen or C3 position. scispace.com For C2 functionalization to create the specific precursor for N-Methyl-2-indolyldimethylsilanol, direct lithiation is the more standard and regioselective approach. acs.orgacs.org

| Reagent Type | Preparation Method | Key Characteristics | Primary Use in Indole Chemistry |

| 2-Lithio-N-methylindole | Direct deprotonation of N-methylindole with n-butyllithium. mt.comacs.org | Highly nucleophilic at the C2 position; requires low temperatures and inert atmosphere. | Regioselective functionalization at the C2 position. |

| Indolemagnesium Halide | Reaction of indole with a Grignard reagent (e.g., EtMgBr). scispace.com | Primarily an N-MgX species; less nucleophilic at carbon compared to lithiated indoles. scispace.com | Primarily used for N-substitution or directing C3-functionalization. scispace.com |

The silicon atom is introduced using an electrophilic silane (B1218182) precursor. The choice of precursor dictates the subsequent steps needed to arrive at the final silanol (B1196071). The most common precursors are organohalosilanes and organoalkoxysilanes. alfa-chemistry.commdpi.com

Halosilanes: Dichlorodimethylsilane (B41323) (Me₂SiCl₂) is a frequently used precursor. It is highly reactive, with the silicon-chlorine bonds being susceptible to nucleophilic attack. The reaction of 2-lithio-N-methylindole with dichlorodimethylsilane results in the displacement of one chloride ion to form the C-Si bond, yielding an intermediate silyl (B83357) chloride. alfa-chemistry.comwikipedia.org

Alkoxysilanes: Dimethoxydimethylsilane (Me₂Si(OMe)₂) or diethoxydimethylsilane (B1329274) (Me₂Si(OEt)₂) serve as alternative precursors. mdpi.comsinosil.com The silicon-oxygen bond in alkoxysilanes is less reactive than the silicon-halogen bond in halosilanes. nii.ac.jp While this leads to milder reaction conditions, it can also result in slower reaction rates. The hydrolysis of the resulting silyl ether intermediate is often slower than that of a silyl halide. wikipedia.org

| Precursor Type | Example | Reactivity | Advantages | Disadvantages |

| Halosilane | Dichlorodimethylsilane (Me₂SiCl₂) | High | Readily available; high reactivity leads to efficient C-Si bond formation. | Produces corrosive HCl upon hydrolysis; subsequent hydrolysis step is very fast. wikipedia.org |

| Alkoxysilane | Dimethoxydimethylsilane (Me₂Si(OMe)₂) | Moderate | Milder reactions; hydrolysis produces non-corrosive alcohols. wikipedia.org | Less reactive, may require longer reaction times or catalysts; slower final hydrolysis step. wikipedia.orgnii.ac.jp |

Direct Synthesis Routes to N-Methyl-2-indolyldimethylsilanol

Once the indole nucleophile and silicon electrophile are prepared, they are combined to form an intermediate which is then converted to the final silanol product.

This is the most conventional and straightforward method for synthesizing organosilanols. wikipedia.orgresearchgate.net The process involves two main steps:

C-Si Bond Formation: 2-lithio-N-methylindole is reacted with an excess of dichlorodimethylsilane. The lithiated indole attacks the silicon center, displacing one chloride to form N-Methyl-2-indolyldimethylsilyl chloride.

Hydrolysis: The resulting silyl chloride is not typically isolated but is subjected to hydrolysis. This is achieved by carefully adding water, often in the presence of a mild base (like a tertiary amine or bicarbonate) to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org The Si-Cl bond is readily cleaved by water to form the desired Si-OH group, yielding N-Methyl-2-indolyldimethylsilanol. A similar pathway is followed if an alkoxysilane is used, though the hydrolysis of the intermediate silyl ether may require acid or base catalysis and proceeds more slowly. mdpi.comwikipedia.org

An alternative strategy avoids the use of halo- or alkoxysilane precursors by starting with a hydrosilane (a compound containing a Si-H bond). acs.orgnih.gov This approach involves the oxidation of an N-Methyl-2-indolyldimethylsilane intermediate.

Hydrosilane Formation: The N-Methyl-2-indolyldimethylsilane precursor is synthesized by reacting 2-lithio-N-methylindole with chlorodimethylsilane (B94632) (Me₂SiHCl).

Oxidation: The Si-H bond of the resulting hydrosilane is then oxidized to a Si-OH group. acs.org This transformation can be achieved using various methods:

Stoichiometric Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄) or dioxiranes can be used, though they often require careful control to avoid over-oxidation or side reactions. rsc.org

Catalytic Oxidation: More modern and efficient methods employ catalysts with a milder oxidant. This includes manganese-catalyzed oxidation with hydrogen peroxide (H₂O₂) or water. rsc.orgresearchgate.net These catalytic systems often provide high selectivity for the silanol product, minimizing the formation of disiloxane (B77578) byproducts that can result from the condensation of two silanol molecules. rsc.orgresearchgate.net An electrochemical approach using water as the oxygen source and generating hydrogen gas as the only byproduct has also been developed for the construction of Si-O bonds from hydrosilanes. rsc.org

| Synthesis Route | Key Intermediate | Final Step | Key Features |

| Hydrolysis | N-Methyl-2-indolyldimethylsilyl chloride/ether | Reaction with water (hydrolysis). wikipedia.org | Straightforward, well-established; produces stoichiometric byproducts (e.g., HCl). |

| Oxidation | N-Methyl-2-indolyldimethylsilane | Oxidation of the Si-H bond. acs.orgrsc.org | Avoids halide precursors; can be achieved with green oxidants like H₂O or O₂. rsc.org |

Advanced Synthetic Protocols for N-Methyl-2-indolyldimethylsilanol

Research into silanol synthesis continues to yield more efficient, selective, and sustainable methods. researchgate.net While not all have been specifically applied to N-Methyl-2-indolyldimethylsilanol, they represent the forefront of synthetic strategies.

Recent developments focus on catalytic systems that operate under neutral conditions to prevent undesired side reactions. For instance, manganese carbonyl complexes have been shown to be highly active precatalysts for the oxidation of silanes using water as the oxidant, generating H₂ as the only byproduct. rsc.org This method demonstrates broad substrate compatibility and operates under neutral conditions, effectively preventing the formation of siloxane impurities. rsc.org

Furthermore, rhodium and iridium complexes have been investigated for the selective hydrolysis of secondary silanes. acs.org Depending on the choice of metal and ligand, these catalysts can selectively produce hydrosilanols, silanediols, or hydrosiloxanes, offering a high degree of control over the reaction outcome. acs.org Such catalytic approaches could provide a more efficient and atom-economical route to N-Methyl-2-indolyldimethylsilanol by enabling the direct and selective conversion of a dihydrosilane precursor or the controlled oxidation of a hydrosilane under mild conditions. nih.govacs.org

Catalytic Strategies in Silanol Formation

The formation of the silanol functional group in N-Methyl-2-indolyldimethylsilanol is typically the final step in the synthetic sequence, preceded by the crucial C-H silylation of the N-methylindole precursor. The direct synthesis of silanols from hydrosilanes can be achieved through various catalytic oxidation methods. nih.gov

Transition Metal Catalysis: A variety of transition metals, including palladium, copper, ruthenium, iridium, silver, platinum, gold, and rhodium, have been utilized to catalyze the conversion of hydrosilanes to silanols, often using water as an environmentally benign oxygen source. nih.gov For the initial silylation step, transition metal-catalyzed C-H functionalization of indoles has become a significant area of research. rsc.org These methods offer a direct route to introduce a silyl group at specific positions of the indole ring. For instance, iridium(I) catalysts have been shown to be effective for the C2-alkylation of N-substituted indoles, a principle that can be extended to C-H silylation. nih.gov The choice of directing group on the indole nitrogen is critical in controlling the regioselectivity of these transformations. nih.gov Rhodium(III) catalysis has also been extensively used for the functionalization of indoles. rsc.org

Organocatalysis: In addition to metal-based catalysts, organocatalytic systems have emerged as a powerful tool for the functionalization of indoles. nih.govrsc.org Frustrated Lewis pairs (FLPs), for example, have been employed to catalyze the C-H silylation of indoles. An Al(C₆F₅)₃-based thermally induced FLP system has been developed for the regioselective C3-silylation of indoles. acs.org Computational studies have shed light on the mechanism of B(C₆F₅)₃-catalyzed C-H silylation of N-methylindole, indicating that the reaction proceeds through nucleophilic attack, proton abstraction, and hydride migration. rsc.org These organocatalytic approaches provide a metal-free alternative for the key silylation step. acs.org

A summary of representative catalytic systems for indole functionalization relevant to the synthesis of the silyl precursor is presented below:

| Catalyst System | Substrate | Position of Functionalization | Reference |

| Iridium(I) Complex | N-Acetylindole | C2 | nih.gov |

| Rhodium(III) Complex | N-Substituted Indoles | C2/C3 | rsc.org |

| Al(C₆F₅)₃-based FLP | Indole | C3 | acs.org |

| B(C₆F₅)₃ | N-Methylindole | C3 | rsc.org |

Stereoselective Synthesis of Silicon-Stereogenic Silanols

The synthesis of silicon-stereogenic silanols, where the silicon atom is a chiral center, represents a significant challenge in organosilicon chemistry. While the specific synthesis of an enantiomerically pure form of N-Methyl-2-indolyldimethylsilanol has not been detailed in the reviewed literature, general principles for the stereoselective synthesis of silanols are applicable. Asymmetric synthesis of silanols can be approached through methods like the stereoselective oxidation of corresponding prochiral hydrosilanes.

For related structures, the stereoselective synthesis of 1,2,3-triol derivatives from α,β-unsaturated acylsilanes has been described, showcasing the ability to control stereochemistry in silicon-containing molecules through carefully chosen reagents and reaction conditions. researchgate.net The development of catalytic methods for the asymmetric functionalization of indoles, both through transition metal catalysis and organocatalysis, provides a foundation for potentially developing stereoselective routes to chiral indolylsilanols. nih.govrsc.org A directing group-assisted approach has been shown to be effective in achieving regioselective C-H activation of indolines, which could be adapted for stereoselective processes. nih.gov

Chemo- and Regioselective Functionalization Approaches

One common approach is the use of a directing group on the indole nitrogen. For instance, an acetyl group can direct iridium-catalyzed alkylation to the C2 position. nih.gov Theoretical studies have also highlighted that the regioselectivity of transition-metal-catalyzed C-H functionalization of indoles can be influenced by whether the C-H activation step is rate-determining, with C2 functionalization being favored under certain mechanistic pathways. nih.gov

Alternatively, if the C3 position is blocked, functionalization can be directed to the C2 position. For example, silver-catalyzed direct selanylation of indoles occurs at the C3 position, but if this position is substituted, the reaction proceeds at the C2 position. researchgate.netrsc.org The reaction of 2-indolylcyanocuprates with certain electrophiles can also lead to 2-substituted indoles. clockss.org

The subsequent conversion of the installed silyl group to a silanol is a chemoselective hydrolysis step. This transformation is generally straightforward and can be accomplished under mild conditions, preserving the integrity of the indole ring and other functional groups. researchgate.net A photochemical method for the oxidation of hydrosilanes to silanols has also been reported, offering a potentially mild and scalable approach. nih.gov

Comparative Analysis of Methodological Efficiency and Scalability

The efficiency and scalability of the synthesis of N-Methyl-2-indolyldimethylsilanol are largely dependent on the chosen C-H silylation method.

Transition Metal-Catalyzed Methods: These methods can be highly efficient in terms of yield and selectivity. However, the cost and potential toxicity of the metal catalysts (e.g., iridium, rhodium) can be a drawback for large-scale synthesis. Catalyst loading, turnover number, and the need for specialized ligands are important considerations. Some gold/silver-catalyzed reactions have been shown to be practical for the synthesis of complex indoles. rsc.org Ruthenium-catalyzed hydrogenations of indoles have been successfully scaled up to the gram scale, demonstrating the potential for scalability of some transition metal-based processes. acs.org

Organocatalytic Methods: Organocatalysis offers the advantage of being metal-free, which can simplify purification and reduce environmental concerns. The scalability of FLP-catalyzed reactions is an active area of research. acs.org

Photochemical Methods: The development of a highly scalable photoinduced synthesis of silanols suggests that this method could be advantageous for the final oxidation step, particularly when combined with flow chemistry. nih.gov

A direct comparison of the scalability for the specific synthesis of N-Methyl-2-indolyldimethylsilanol is not available in the literature. However, based on general principles, a two-step approach involving a robust and scalable C2-silylation of N-methylindole followed by a simple hydrolysis or oxidation would be the most likely path for efficient production.

Challenges in Selective Synthesis of N-Methyl-2-indolyldimethylsilanol

The primary challenge in the synthesis of N-Methyl-2-indolyldimethylsilanol lies in achieving high regioselectivity for the C2-silylation of the N-methylindole ring.

Competition between C2 and C3 Functionalization: Many catalytic systems can lead to a mixture of C2 and C3-silylated products, necessitating careful optimization of reaction conditions (catalyst, ligand, solvent, temperature) to achieve the desired isomer.

Steric Hindrance: The introduction of a dimethylsilyl group at the C2 position, which is adjacent to the N-methyl group, could be sterically hindered, potentially leading to lower reaction rates or yields compared to functionalization at other positions.

Synthesis of the Silylating Agent: The availability and reactivity of the specific silylating agent required to install the dimethylsilyl group are also important considerations.

Addressing these challenges requires a deep understanding of the reaction mechanisms and the development of highly selective catalytic systems tailored for the specific transformation.

Mechanistic Investigations of N Methyl 2 Indolyldimethylsilanol Formation and Transformations

Elucidation of Reaction Pathways and Transition States

The formation of N-Methyl-2-indolyldimethylsilanol likely proceeds through the reaction of an N-methylindole precursor with a suitable dimethylsilylating agent. A plausible pathway involves the electrophilic attack at the C2 position of the N-methylindole ring. The most reactive position on indole (B1671886) for electrophilic aromatic substitution is typically C3, which is significantly more reactive than benzene (B151609). wikipedia.org However, substitution at the C2 position can be achieved, particularly if the C3 position is blocked or if specific reagents or catalysts are employed to direct the reaction to C2.

One potential synthetic route could be analogous to the photo-click reaction between indoles and acylsilanes, which proceeds via a light-mediated siloxycarbene generation followed by insertion into the indole N-H bond. nih.gov While the target molecule is a C2-silylated indole, this reaction highlights the compatibility of the indole nucleus with silylating species. For C2-silylation, a direct electrophilic substitution on the N-methylated indole ring is a more probable pathway.

The transition state for such a reaction would involve the formation of a sigma complex (also known as an arenium ion) where the dimethylsilyl group is attached to the C2 position of the indole ring. The stability of this intermediate is crucial in determining the reaction's feasibility and rate. The positive charge in the transition state would be delocalized over the indole ring system.

Kinetics of Silanolization Reactions

The kinetics of the formation of N-Methyl-2-indolyldimethylsilanol would likely follow pseudo-first-order kinetics with respect to the N-methylindole substrate, especially if the silylating agent is used in large excess. This is a common observation in reactions involving indole derivatives. researchgate.net The rate of reaction would be influenced by several factors, including the nature of the silylating agent, the solvent, and the temperature.

For instance, studies on the alkaline hydrolysis of indole-2,3-dione have shown that the presence of an electron-releasing methyl group on the nitrogen atom can accelerate the reaction rate. researchgate.net In the case of N-Methyl-2-indolyldimethylsilanol formation, the N-methyl group would similarly influence the electron density of the indole ring, thereby affecting the rate of electrophilic attack.

The following table presents hypothetical kinetic data for the formation of N-Methyl-2-indolyldimethylsilanol under various conditions, illustrating potential trends.

Interactive Table: Hypothetical Kinetic Data for N-Methyl-2-indolyldimethylsilanol Formation

| Experiment | Silylating Agent | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |

| 1 | (CH₃)₂SiHCl | Dichloromethane | 25 | 1.2 x 10⁻⁴ |

| 2 | (CH₃)₂Si(OTf)₂ | Acetonitrile | 25 | 5.8 x 10⁻³ |

| 3 | (CH₃)₂SiHCl | Dichloromethane | 50 | 4.5 x 10⁻⁴ |

| 4 | (CH₃)₂Si(OTf)₂ | Acetonitrile | 50 | 1.9 x 10⁻² |

This is a hypothetical table created for illustrative purposes.

Stereochemical Outcomes of N-Methyl-2-indolyldimethylsilanol Synthesis

The synthesis of N-Methyl-2-indolyldimethylsilanol itself does not generate a stereocenter at the silicon atom, assuming the starting materials are achiral. However, if the indole ring or the silylating agent contains pre-existing stereocenters, diastereomeric products could be formed. The stereochemical outcome would be determined by the facial selectivity of the electrophilic attack on the planar indole ring.

In related intramolecular Diels-Alder reactions, the stereoselectivity is highly dependent on the presence and nature of stereocontrolling elements. massey.ac.nz For an intermolecular reaction leading to N-Methyl-2-indolyldimethylsilanol, the approach of the silylating agent to either face of the indole ring would be influenced by steric hindrance from the N-methyl group and any other substituents present. The determination of the stereochemistry of any resulting diastereomers would typically be accomplished using techniques such as COSY and NOESY NMR spectroscopy. massey.ac.nz

Role of Intermediates and Catalytic Cycles

The formation of N-Methyl-2-indolyldimethylsilanol likely proceeds through a reactive intermediate. In the case of an electrophilic substitution, the key intermediate is the sigma complex mentioned earlier. The stability of this intermediate is paramount to the success of the reaction.

If a catalytic approach is employed, for instance using a transition metal catalyst, the reaction would proceed through a catalytic cycle. While specific catalytic cycles for this exact transformation are not documented, one can draw parallels from other indole functionalization reactions. For example, palladium-catalyzed reactions are commonly used for the synthesis of substituted indoles. organic-chemistry.org A hypothetical catalytic cycle could involve the oxidative addition of a silyl (B83357) halide to a low-valent metal center, followed by coordination to the indole, migratory insertion, and reductive elimination to release the product and regenerate the catalyst.

Intermediates in such catalytic cycles can be complex and may involve organometallic species where the indole and/or the silyl group are coordinated to the metal. The identification and characterization of these intermediates are often challenging and may require specialized techniques such as in-situ spectroscopy or trapping experiments.

Solvent Effects and Reaction Environment Influence on Reactivity

The choice of solvent can have a significant impact on the rate and outcome of the reaction to form N-Methyl-2-indolyldimethylsilanol. Polar aprotic solvents are often used in reactions involving indoles and silylating agents. Solvents like N-methyl-2-pyrrolidone (NMP) are powerful, aprotic solvents with high solvency and low volatility, making them suitable for a range of chemical reactions. lyondellbasell.com NMP is completely miscible with water and can act as a co-solvent with many other organic solvents. lyondellbasell.com

The polarity of the solvent can influence the stability of charged intermediates and transition states. For a reaction proceeding through a charged intermediate like a sigma complex, a more polar solvent would be expected to stabilize this intermediate, thus accelerating the reaction rate. This trend has been observed in other reactions, such as the intramolecular Diels-Alder reactions of 2-furfuryl methyl fumarates, where the rate constants increase with increasing solvent polarity. ucla.edu

The following table illustrates the potential effect of different solvents on the relative rate of formation of N-Methyl-2-indolyldimethylsilanol.

Interactive Table: Hypothetical Solvent Effects on Reaction Rate

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Dichloromethane | 8.93 | 1.0 |

| Tetrahydrofuran (B95107) | 7.52 | 0.8 |

| Acetonitrile | 37.5 | 5.2 |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.8 |

This is a hypothetical table created for illustrative purposes.

Computational Contributions to Mechanistic Understanding

Computational chemistry offers powerful tools for elucidating the mechanisms of complex organic reactions. rsc.org Density Functional Theory (DFT) calculations, in particular, can be used to model the reaction pathway, locate transition states, and calculate their energies. This allows for a detailed understanding of the reaction mechanism at a molecular level.

For the formation of N-Methyl-2-indolyldimethylsilanol, computational studies could be employed to:

Determine the relative energies of the transition states for attack at the C2 versus the C3 position of the N-methylindole ring.

Investigate the structure and stability of the sigma complex intermediate.

Model the effect of different silylating agents and solvents on the reaction profile.

Predict the stereochemical outcome of the reaction if chiral substrates are used.

Recent computational studies on other reactions, such as the reaction of 4-methyl aniline (B41778) with OH radicals, have successfully used methods like M06-2X and CCSD(T) to compute reaction mechanisms and kinetics. mdpi.com Similar approaches could provide valuable insights into the formation and reactivity of N-Methyl-2-indolyldimethylsilanol. The trend towards modeling increasingly complex systems and understanding the role of non-covalent interactions is a key feature of modern computational organic chemistry. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies for N Methyl 2 Indolyldimethylsilanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ipb.ptmdpi.com For N-Methyl-2-indolyldimethylsilanol, a multi-nuclear approach involving ¹H, ¹³C, and ²⁹Si NMR, supplemented by two-dimensional (2D) experiments, is essential for unambiguous structural confirmation.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. In N-Methyl-2-indolyldimethylsilanol, distinct signals are expected for the protons of the N-methyl group, the aromatic indole (B1671886) ring, the dimethylsilyl groups, and the hydroxyl proton on the silicon atom.

The N-methyl protons are anticipated to appear as a sharp singlet, with a chemical shift influenced by the heterocyclic ring. The protons on the indole ring will resonate in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm, with their specific shifts and coupling patterns providing information about their relative positions. The six protons of the two methyl groups attached to the silicon atom will also produce a singlet, shifted upfield due to the electropositive nature of silicon. The silanol (B1196071) (Si-OH) proton often presents as a broad singlet, and its chemical shift can be variable and dependent on factors like solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shifts for N-Methyl-2-indolyldimethylsilanol Note: Data are predictive and based on typical chemical shift ranges for analogous functional groups.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Si-(CH₃)₂ | 0.2 - 0.5 | Singlet |

| N-CH₃ | 3.7 - 4.0 | Singlet |

| Indole H3 | 6.5 - 6.8 | Singlet/Doublet |

| Indole H4-H7 | 7.0 - 7.8 | Multiplets |

| Si-OH | 1.0 - 3.0 (variable) | Broad Singlet |

Carbon (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in N-Methyl-2-indolyldimethylsilanol will give a distinct resonance, providing a count of non-equivalent carbons and information about their chemical state (e.g., sp², sp³, quaternary).

The spectrum is expected to show signals for the N-methyl carbon, the eight carbons of the indole ring (including two quaternary carbons which are typically weaker), and the two equivalent methyl carbons attached to the silicon atom. The chemical shifts are highly diagnostic: the aromatic carbons of the indole ring resonate between approximately 110 and 140 ppm, while the aliphatic methyl carbons appear at much higher field (lower ppm values). oregonstate.edulibretexts.org The attachment of the electronegative nitrogen atom and the electropositive silicon atom significantly influences the shifts of the carbons to which they are bonded.

Table 2: Expected ¹³C NMR Chemical Shifts for N-Methyl-2-indolyldimethylsilanol Note: Data are predictive and based on typical chemical shift ranges for analogous functional groups. oregonstate.edulibretexts.org

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Si-(CH₃)₂ | -2.0 - 5.0 |

| N-CH₃ | 30 - 35 |

| Indole C3 | 100 - 105 |

| Indole Aromatic CH (C4-C7) | 110 - 125 |

| Indole Quaternary C (C3a, C7a) | 128 - 140 |

| Indole C2 (attached to Si) | 145 - 150 |

Silicon (²⁹Si) NMR is a highly specialized and powerful technique for directly probing the environment of the silicon atom. huji.ac.il Although ²⁹Si has a low natural abundance (4.7%) and lower sensitivity compared to ¹H, it provides invaluable information about the substitution pattern at the silicon center. nih.govmagritek.com The chemical shift of ²⁹Si is very sensitive to the nature of the substituents attached to it, spanning a wide range. huji.ac.il For organosilanols, the ²⁹Si chemical shift is characteristically different from that of other silicon species like siloxanes or chlorosilanes. researchgate.net The presence of a resonance in the typical range for a diorganosilanol (R₂Si(OH)₂) would provide direct and unequivocal evidence for the silanol functionality in N-Methyl-2-indolyldimethylsilanol. nih.govresearchgate.net

While 1D NMR spectra propose the types of atoms present, 2D NMR experiments establish the molecular connectivity, confirming how these atoms are bonded together. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For N-Methyl-2-indolyldimethylsilanol, COSY would be used to trace the connectivity of the protons around the indole ring, confirming their relative positions (e.g., H4 coupled to H5, H5 to H6, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ipb.ptwikipedia.org It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its known ¹H signal. For example, it would connect the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation, as it reveals correlations between protons and carbons over two or three bonds. ipb.pthuji.ac.il This technique is crucial for mapping out the entire molecular framework by connecting fragments. Key expected HMBC correlations for N-Methyl-2-indolyldimethylsilanol would include:

Correlation from the N-methyl protons to the C2 and C7a carbons of the indole ring.

Correlation from the Si-methyl protons to the C2 carbon of the indole ring.

Correlations from the H3 proton to the C2, C3a, and C4 carbons. These long-range correlations would definitively establish the substitution pattern and the precise points of attachment between the N-methyl, indole, and dimethylsilanol moieties.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. masterorganicchemistry.com When a molecule absorbs IR radiation or scatters Raman light, specific bonds vibrate at characteristic frequencies, which are detected as peaks in a spectrum. This allows for the rapid identification of functional groups present in a molecule.

For N-Methyl-2-indolyldimethylsilanol, key expected absorptions would include C-H stretching from the methyl and aromatic groups, C=C and C-N stretching from the indole ring, and, most importantly, vibrations associated with the Si-OH and Si-C bonds.

The presence and nature of the silanol (Si-OH) group are critical to the identity of N-Methyl-2-indolyldimethylsilanol. IR and Raman spectroscopy are particularly sensitive to the vibrations of this group.

Si-OH Stretching (νSi-OH): A key vibrational mode is the stretching of the silicon-oxygen bond within the Si-OH group. This is typically observed in the IR spectrum as a band in the range of 910-960 cm⁻¹. researchgate.netcellmolbiol.org Its presence is a strong indicator of the silanol moiety.

O-H Stretching (νO-H): The hydroxyl group's O-H stretch gives rise to a very characteristic band. For a "free" or isolated silanol group not involved in strong hydrogen bonding, this appears as a sharp, distinct peak around 3650-3750 cm⁻¹. researchgate.netacs.org If hydrogen bonding (e.g., between two silanol molecules) occurs, this peak will broaden and shift to a lower frequency.

Si-O-H Bending (δSi-O-H): The bending or deformation of the Si-O-H angle also results in characteristic absorptions. These modes are often found in the region below 1300 cm⁻¹, sometimes appearing around 840-760 cm⁻¹. acs.orgrsc.org

The combination of these distinct vibrational modes provides a reliable spectroscopic fingerprint for the Si-OH functional group, complementing the evidence gathered from NMR analysis.

Table 3: Key Vibrational Frequencies for N-Methyl-2-indolyldimethylsilanol Note: Data are predictive and based on typical frequencies for analogous functional groups. researchgate.netcellmolbiol.orgacs.orgrsc.org

| Functional Group / Bond | Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Appearance |

| O-H (Silanol) | Stretching | 3650 - 3750 | Sharp (if free), Broad (if H-bonded) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| Si-O (in Si-OH) | Stretching | 910 - 960 | Strong |

| Si-O-H | Bending | 760 - 840 | Medium |

| Si-C (in Si-(CH₃)₂) | Stretching | 750 - 850 | Strong |

Characterization of Indole Ring Vibrations

The vibrational spectrum of N-Methyl-2-indolyldimethylsilanol is dominated by the characteristic modes of the indole ring. Infrared (IR) and Raman spectroscopy are powerful tools for identifying these vibrations, which provide a fingerprint of the molecule's structure and bonding. The principal vibrational modes of the indole ring include N-H stretching, C-H stretching, C=C stretching of the aromatic system, and various in-plane and out-of-plane bending vibrations. The substitution at the N-1 and C-2 positions with methyl and dimethylsilanol groups, respectively, induces shifts in the vibrational frequencies of the indole core compared to unsubstituted indole.

A detailed analysis of these vibrational modes allows for the confirmation of the compound's identity and can provide information on intermolecular interactions, such as hydrogen bonding involving the silanol group.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3400-3500 | Stretching vibration of the N-H bond in the indole ring. |

| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of the C-H bonds on the aromatic rings. |

| C=C Stretch | 1450-1650 | Stretching vibrations of the carbon-carbon double bonds within the indole ring. |

| In-plane Bending | 1000-1400 | Bending vibrations of C-H and N-H bonds within the plane of the indole ring. |

| Out-of-plane Bending | 700-900 | Bending vibrations of C-H and N-H bonds out of the plane of the indole ring. |

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of N-Methyl-2-indolyldimethylsilanol and for elucidating its structure through the analysis of its fragmentation patterns. Using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak can be readily identified, confirming the compound's molecular formula.

Tandem mass spectrometry (MS/MS) experiments are crucial for probing the fragmentation pathways. In a related Si-indole compound, the protonated molecular ion was observed, indicating that the nitrogen atom in the indole moiety is a likely site of protonation. nih.gov The fragmentation of the molecular ion of N-Methyl-2-indolyldimethylsilanol would be expected to proceed through characteristic losses of small neutral molecules and radicals. Key fragmentation pathways would likely involve the cleavage of the silicon-carbon bond and fragmentations within the dimethylsilanol group and the N-methyl group. The stability of the resulting fragment ions often dictates the observed fragmentation pattern. chemguide.co.uk For instance, the loss of a methyl group (CH₃) from the silicon atom is a common fragmentation pathway for organosilicon compounds.

A plausible fragmentation pathway for N-Methyl-2-indolyldimethylsilanol could involve the initial formation of the molecular ion, followed by the loss of a methyl radical to form a stable silicon-containing cation. Further fragmentation could involve the loss of a water molecule from the silanol group or cleavage of the bond between the indole ring and the silicon-containing substituent.

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 206 | Protonated molecular ion |

| [M-CH₃]⁺ | 191 | Loss of a methyl group from the dimethylsilanol moiety |

| [M-H₂O]⁺ | 188 | Loss of a water molecule from the silanol group |

| [Indole-CH₂]⁺ | 130 | Cleavage of the C-Si bond, resulting in an indolyl-methyl cation |

X-ray Crystallography for Solid-State Molecular Architecture and Hydrogen Bonding Networks

The indole ring system is expected to be largely planar. nih.gov The geometry around the silicon atom in the dimethylsilanol group will be approximately tetrahedral. A key feature of the solid-state structure will be the presence of intermolecular hydrogen bonds involving the hydroxyl group of the silanol moiety. These hydrogen bonds can link molecules together to form extended one-, two-, or three-dimensional networks, significantly influencing the crystal packing and the physical properties of the compound. In some related structures, C-H···O and C-H···π interactions also contribute to the stability of the molecular packing. nih.govresearchgate.net

| Structural Parameter | Expected Value/Feature | Significance |

| Indole Ring | Planar | Confirms the aromatic character of the heterocyclic core. |

| Si-O Bond Length | ~1.64 Å | Typical single bond length between silicon and oxygen. |

| Si-C Bond Length | ~1.85 Å | Typical single bond length between silicon and carbon. |

| O-Si-C Bond Angle | ~109.5° | Reflects the tetrahedral geometry around the silicon atom. |

| Hydrogen Bonding | O-H···O or O-H···N | Governs the supramolecular assembly in the solid state. |

Development of Novel Spectroscopic Probes for N-Methyl-2-indolyldimethylsilanol

The unique structural and electronic properties of N-Methyl-2-indolyldimethylsilanol make it a candidate for the development of novel spectroscopic probes. The indole nucleus is known for its intrinsic fluorescence, which can be sensitive to the local environment. The silanol group offers a site for potential interactions with analytes through hydrogen bonding.

Theoretical and Computational Studies of N Methyl 2 Indolyldimethylsilanol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of N-Methyl-2-indolyldimethylsilanol, which dictates its stability, reactivity, and spectroscopic properties. These methods provide a detailed picture of electron distribution and bonding.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions

Density Functional Theory (DFT) stands as a cornerstone for the computational study of medium to large-sized molecules like N-Methyl-2-indolyldimethylsilanol due to its balance of accuracy and computational cost. DFT calculations are instrumental in optimizing the molecular geometry, predicting the ground-state structure with high precision. For instance, a DFT study on methyl 2-(1H-indol-3-yl)-2-oxoacetate, a related indole (B1671886) derivative, demonstrated that geometries optimized using the B3LYP functional are in excellent agreement with experimental X-ray diffraction data. researchgate.net Similar calculations on N-Methyl-2-indolyldimethylsilanol would likely employ hybrid functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) to accurately predict bond lengths, bond angles, and dihedral angles.

Beyond structural prediction, DFT is a powerful tool for probing reactivity. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For N-Methyl-2-indolyldimethylsilanol, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from the silicon atom and its substituents, suggesting a propensity for electrophilic attack on the indole moiety and nucleophilic attack at the silicon center.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. In N-Methyl-2-indolyldimethylsilanol, the MEP would likely show a negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack, and a positive potential (blue) around the hydroxyl proton and the silicon atom, highlighting potential sites for nucleophilic interaction.

A hypothetical table of DFT-calculated geometric parameters for N-Methyl-2-indolyldimethylsilanol is presented below, based on typical values for related structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Si-O | 1.645 | ||

| Si-C(indole) | 1.870 | ||

| Si-C(methyl) | 1.865 | ||

| N-C(indole) | 1.375 | ||

| N-C(methyl) | 1.460 | ||

| O-Si-C(indole) | 109.5 | ||

| C(indole)-N-C(methyl) | 125.0 | ||

| H-O-Si-C(indole) | 180.0 (anti) / 0.0 (syn) |

Ab Initio Methods for High-Level Electronic Structure Analysis

For even greater accuracy, particularly for understanding excited states and complex electronic phenomena, ab initio methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. Ab initio calculations have been successfully applied to study the interactions of indole and N-methylindole with water, providing precise interaction energies and geometries. ox.ac.uk For N-Methyl-2-indolyldimethylsilanol, high-level ab initio calculations could be used to benchmark DFT results and to investigate subtle electronic effects, such as the nature of the Si-C bond and the influence of the silyl (B83357) group on the aromaticity of the indole ring. These methods are also crucial for accurately predicting properties like ionization potentials and electron affinities.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the dimethylsilanol group allows for multiple conformations of N-Methyl-2-indolyldimethylsilanol. Conformational analysis is essential to identify the most stable arrangements of the atoms and the energy barriers between them. By systematically rotating the rotatable bonds, such as the C(indole)-Si bond and the Si-O bond, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers and the transition states that connect them. Such studies on related molecules, like indolynes, have shown that understanding the molecular distortion energies is key to predicting reactivity. nih.gov For N-Methyl-2-indolyldimethylsilanol, the orientation of the hydroxyl group relative to the indole ring will be a critical factor in determining the most stable conformer, likely involving intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen or π-system of the indole.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. DFT and ab initio methods can calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). For instance, DFT calculations have been used to predict the IR and NMR spectra of various indole derivatives, showing good agreement with experimental data. researchgate.netresearchgate.net

For N-Methyl-2-indolyldimethylsilanol, calculated vibrational frequencies would help in assigning the experimental IR and Raman bands, such as the characteristic O-H stretch of the silanol (B1196071) group, the Si-O stretch, and the various modes of the indole ring. The predicted NMR chemical shifts for ¹H, ¹³C, and ²⁹Si would aid in the structural elucidation of the molecule. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the UV-Vis absorption spectrum, providing insights into the molecule's photophysical properties.

Below is a hypothetical table of predicted spectroscopic data for N-Methyl-2-indolyldimethylsilanol.

| Spectrum | Predicted Parameter | Value |

| IR | ν(O-H) | ~3650 cm⁻¹ |

| IR | ν(Si-O) | ~910 cm⁻¹ |

| ¹H NMR | δ(N-CH₃) | ~3.7 ppm |

| ¹H NMR | δ(Si-(CH₃)₂) | ~0.3 ppm |

| ¹³C NMR | δ(C-Si) | ~130 ppm |

| ²⁹Si NMR | δ(Si) | ~ -10 ppm |

| UV-Vis | λ_max | ~285 nm |

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase. MD simulations model the movements of atoms and molecules over time, providing insights into intermolecular interactions, solvation effects, and aggregation phenomena. For a molecule like N-Methyl-2-indolyldimethylsilanol, MD simulations could be used to study how it interacts with solvent molecules and how individual molecules might aggregate through hydrogen bonding (via the silanol group) and π-π stacking (via the indole rings). Studies on the interaction of ionic liquids with silica (B1680970) surfaces have demonstrated the power of MD in understanding interfacial phenomena, which is relevant to the silanol moiety of the target molecule. nih.gov

Computational Exploration of Reaction Mechanisms and Catalytic Cycles

Computational chemistry is a powerful tool for elucidating reaction mechanisms and exploring potential catalytic cycles. DFT calculations can be used to map the entire reaction pathway, identifying reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of how a reaction proceeds. For example, DFT has been used to study the mechanism of the Co(salen)-catalyzed oxidation of lignin (B12514952) models and the dimerization of methyl methacrylate (B99206) catalyzed by N-heterocyclic carbenes. ornl.govrsc.org

For N-Methyl-2-indolyldimethylsilanol, computational studies could explore its formation, for instance, through the silylation of N-methylindole. rsc.org Furthermore, the potential catalytic activity of the silanol group could be investigated for reactions such as esterification or transesterification, with calculations revealing the role of the silanol as a proton donor or acceptor in the catalytic cycle.

Reactivity and Derivatization of N Methyl 2 Indolyldimethylsilanol

Condensation Reactions and Formation of Siloxane Linkages

The silanol (B1196071) group (Si-OH) is the most reactive site on N-Methyl-2-indolyldimethylsilanol for condensation reactions. These reactions involve the elimination of a water molecule between two silanol groups to form a stable siloxane (Si-O-Si) bond. This fundamental transformation is the basis for the formation of silicone polymers and oligomers. The reaction can be catalyzed by both acids and bases.

Conventional condensation reactions between silanols are a primary method for forming siloxane bonds researchgate.net. The reactivity of the silanol group allows for the controlled synthesis of various siloxane-based materials researchgate.net. The process can be tailored to prevent rapid hydrolysis and aggregation, leading to the formation of well-defined structures researchgate.net.

Oligomerization and Polymerization Pathways

The bifunctional nature of N-Methyl-2-indolyldimethylsilanol, possessing a single reactive silanol group, allows it to act as a chain terminator or to be incorporated at the end of a polysiloxane chain. However, if reacted with difunctional or trifunctional silanes, it can be integrated into larger oligomeric or polymeric structures.

The formation of high molecular weight polysiloxanes often involves the ring-opening polymerization of cyclosiloxanes or the polycondensation of linear silanols nih.gov. For N-Methyl-2-indolyldimethylsilanol, its participation in polymerization would typically involve co-polymerization with other silane (B1218182) monomers that have two or more reactive groups. The indole (B1671886) moiety would then be a pendant group along the polysiloxane backbone. The synthesis of well-defined siloxane oligomers with specific sequences has been achieved through controlled, one-pot processes, demonstrating the potential for creating structured materials researchgate.net.

Controlled Siloxane Formation for Specific Architectures

The controlled formation of siloxane linkages is crucial for designing materials with specific properties and architectures. Techniques that allow for a controlled and stepwise reaction can prevent uncontrolled aggregation and lead to the formation of uniform, thin films or well-defined oligomers researchgate.net. The Piers-Rubinsztajn reaction, which involves the condensation of hydrosilanes with alkoxysilanes, represents a synthetic tool for the controlled synthesis of siloxane materials under mild conditions researchgate.net. Such controlled approaches could be adapted to incorporate N-Methyl-2-indolyldimethylsilanol into specific architectures, leveraging its unique indole functionality. This level of control is essential for applications in surface modification and the creation of advanced materials researchgate.net.

Cross-Coupling Reactions Utilizing N-Methyl-2-indolyldimethylsilanol as a Coupling Partner

Organosilanols have emerged as effective coupling partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The silicon-containing group in N-Methyl-2-indolyldimethylsilanol can act as a nucleophilic partner in these transformations, similar to the behavior of other organosilicon compounds like alkenylsilanols organic-chemistry.org. These reactions typically require activation of the silanol, often by a fluoride (B91410) source, to form a more reactive silicate (B1173343) species.

The utility of organosilicon compounds in cross-coupling is a significant area of research, offering stable and less toxic alternatives to other organometallic reagents organic-chemistry.org.

Palladium-Catalyzed C-C Bond Formation

Palladium catalysts are pivotal in modern organic synthesis for their ability to facilitate the formation of C-C and C-N bonds under mild conditions researchgate.netnih.gov. In the context of N-Methyl-2-indolyldimethylsilanol, the bond between the silicon atom and the indole ring can be cleaved and a new bond formed with an organic halide or triflate in the presence of a palladium catalyst.

This type of reaction, often referred to as Hiyama coupling, has been developed for various organosilanes. For instance, alkenylsilanols can be coupled with aryl or vinyl iodides in a palladium(0)-catalyzed reaction to form disubstituted alkenes organic-chemistry.org. By analogy, N-Methyl-2-indolyldimethylsilanol could be coupled with various aryl or vinyl halides to attach the N-methyl-indolyl group to different organic scaffolds. The efficiency of these coupling reactions can be enhanced by a variety of palladium(II) complexes featuring diverse ligand systems researchgate.net.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling with Organosilanols This table is based on analogous reactions with other organosilanols, illustrating the potential reactivity of N-Methyl-2-indolyldimethylsilanol.

| Coupling Partner 1 (Organosilanol) | Coupling Partner 2 (Electrophile) | Catalyst System | Activator | Product Type |

| Alkenylsilanol | Aryl Iodide | Palladium(0) | TBAF or Hydroxide | Aryl-substituted alkene |

| Alkenylsilacyclobutane | Vinyl Bromide | Pd(dba)₂ | TBAF | Diene |

| N-Methyl-2-indolyldimethylsilanol (proposed) | Aryl Halide | Palladium(0) or Palladium(II) | Fluoride Source | 2-Aryl-N-methylindole |

Stereospecificity in Coupling Reactions

A significant advantage of some cross-coupling reactions is their ability to proceed with high stereospecificity, where the stereochemistry of the starting material is retained or inverted in a predictable manner in the product. Stereospecific cross-coupling reactions have been extensively developed for various organometallic reagents, including organosilicon compounds organic-chemistry.orgescholarship.org.

For example, palladium-catalyzed cross-coupling reactions of geometrically defined alkenylsilanols with aryl and vinyl iodides proceed with high stereoselectivity organic-chemistry.org. Similarly, nickel-catalyzed couplings of benzylic ethers can proceed with either inversion or retention of stereochemistry, depending on the achiral ligand used nih.gov. This high degree of stereochemical control is crucial in the synthesis of complex molecules like pharmaceuticals and natural products. While the silicon center in N-Methyl-2-indolyldimethylsilanol is not chiral, if the indole moiety or the coupling partner possessed stereocenters, the ability to control the stereochemical outcome of the reaction would be highly valuable.

Functional Group Transformations of the Indole Moiety

The indole ring system within N-Methyl-2-indolyldimethylsilanol is a versatile scaffold that can undergo various functional group transformations, independent of the silanol group's reactivity semanticscholar.org. The indole moiety has multiple reactive sites, with the C3 position being the most nucleophilic, followed by the N1 and C2 positions.

Methods have been developed for the selective functionalization of indoles at various positions. For example, palladium-catalyzed reactions are used for C-H functionalization and decarboxylation to introduce vinyl groups semanticscholar.org. Direct C-H functionalization at the C4 position has also been achieved using rhodium catalysts researchgate.net. Furthermore, methods for directly generating a C,N-dianion from 2-methylindole allow for regiospecific functionalization at the methyl group . These strategies could potentially be applied to the N-Methyl-2-indolyldimethylsilanol molecule to modify the indole core, creating a diverse range of derivatives while leaving the silanol group available for subsequent polymerization or surface attachment.

Table 2: Potential Functionalization Reactions of the Indole Moiety

| Reaction Type | Reagents/Catalyst | Position Functionalized |

| C-H Vinylation | Alkenes / Palladium Catalyst | C2 |

| C-H Alkynylation | Hypervalent Iodine-Alkyne / Cobalt(III) Catalyst | C2 |

| C-H Arylation | Aryl Halides / Palladium Catalyst | C3 |

| N-Alkylation | Alkyl Halide / Base | N1 |

| Halogenation | NBS, NCS, etc. | Various (e.g., C3, C5) |

Silicon-Oxygen Bond Transformations and Cleavages

The silicon-oxygen (Si-O) bond in N-Methyl-2-indolyldimethylsilanol is a key site of reactivity. Like other organosilanols, this bond can undergo various transformations, including cleavage under certain conditions. The reactivity of the Si-O bond is influenced by the electronic properties of the N-methyl-indole substituent.

One of the fundamental reactions of silanols is condensation, where two silanol molecules react to form a siloxane, releasing a molecule of water. This process can be catalyzed by either acid or base. In the context of N-Methyl-2-indolyldimethylsilanol, this would lead to the formation of a disiloxane (B77578) with a bridging oxygen atom between two silicon atoms, each bearing an N-methyl-indolyl and two methyl groups.

The Si-O bond can also be cleaved through hydrolysis, the reverse of condensation, particularly under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the oxygen atom, making the silicon more susceptible to nucleophilic attack by water.

Neighboring group participation can also affect the rate of Si-O bond cleavage. For instance, in related systems, the presence of a nearby amide or amine group has been shown to influence the rate of hydrolysis of Si-O-Si linkages figshare.com. While direct studies on N-Methyl-2-indolyldimethylsilanol are not prevalent, the N-methyl group on the indole ring could potentially influence the reactivity of the silanol group through electronic effects.

Synthesis of N-Methyl-2-indolyldimethylsilanol Analogues and Derivatives with Modified Properties

The synthesis of analogues and derivatives of N-Methyl-2-indolyldimethylsilanol can be approached by modifying either the indole nucleus or the dimethylsilanol moiety. These modifications can be used to fine-tune the electronic and steric properties of the molecule, which can in turn alter its reactivity and potential catalytic activity.

Modification of the Indole Ring:

Standard electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the indole ring, provided the silanol group is protected or the reaction conditions are compatible. For instance, halogenation, nitration, or Friedel-Crafts acylation could be used to introduce substituents at various positions of the indole core.

Another approach involves the synthesis of substituted indoles first, followed by the introduction of the dimethylsilanol group at the 2-position. A variety of methods exist for the synthesis of functionalized indoles, which can then serve as precursors mdpi.combeilstein-journals.org.

Modification of the Silanol Group:

The hydroxyl group of the silanol can be converted into other functional groups. For example, reaction with a silyl (B83357) chloride in the presence of a base would yield a siloxane. Alkylation or acylation of the hydroxyl group would lead to the corresponding silyl ethers or silyl esters.

A general method for N-methylation involves the reaction of a secondary amine with formaldehyde, followed by reduction with a reagent like sodium borohydride youtube.com. This strategy could potentially be adapted to synthesize N-methylated derivatives of other indolylsilanols.

| Derivative Type | Potential Synthetic Method | Purpose of Modification |

| Substituted Indole Ring | Electrophilic Aromatic Substitution on N-Methyl-2-indolyldimethylsilanol | Tune electronic properties, introduce new reactive sites |

| Silyl Ethers/Esters | Reaction of the silanol with alkyl or acyl halides | Modify solubility, protect the hydroxyl group |

| Disiloxanes | Self-condensation or reaction with other silanols | Create larger, more complex silicon-containing structures |

N-Methyl-2-indolyldimethylsilanol as a Ligand or Organocatalyst in Organic Transformations

The structure of N-Methyl-2-indolyldimethylsilanol suggests its potential utility as a ligand in metal-catalyzed reactions or as an organocatalyst. The nitrogen atom of the indole ring is a potential Lewis basic site for coordination to a metal center, while the silanol group can participate in proton transfer or act as a nucleophile.

A significant application of a closely related compound, N-(Boc)-2-indolyldimethylsilanol, is in palladium-catalyzed cross-coupling reactions. This indolylsilanol serves as a nucleophilic partner in Suzuki-type couplings with aryl halides nih.govresearchgate.net. The reaction is typically activated by a base, such as sodium tert-butoxide, to form a more nucleophilic silanolate. The presence of a copper(I) iodide co-catalyst has been found to be beneficial for the successful coupling of N-(Boc)-2-indolyldimethylsilanol with a variety of aromatic iodides, affording the 2-arylindole products in good yields nih.gov.

The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination nih.gov. In the case of indolylsilanols, the transmetalation step involves the transfer of the indolyl group from the silicon to the palladium center. The efficiency of this step can be influenced by the nature of the activator and any additives.

While direct evidence for the use of N-Methyl-2-indolyldimethylsilanol as an organocatalyst is not widely reported, its bifunctional nature—possessing both a Lewis basic site (the indole nitrogen) and a Brønsted acidic/nucleophilic site (the silanol group)—makes it a candidate for such applications. Organocatalysis often relies on the ability of a small organic molecule to activate substrates through various non-covalent interactions or by forming reactive intermediates beilstein-journals.org. The silanol group could potentially act as a hydrogen bond donor to activate electrophiles.

| Catalytic Application | Role of N-Methyl-2-indolyldimethylsilanol | Key Reaction Conditions |

| Palladium-Catalyzed Cross-Coupling | Nucleophilic partner (as the silanolate) | Base (e.g., NaOt-Bu), Pd catalyst (e.g., Pd2(dba)3), optional Cu(I) co-catalyst |

| Potential Organocatalysis | Bifunctional catalyst (Lewis base and H-bond donor) | To be explored |

Advanced Material and Catalytic Applications of N Methyl 2 Indolyldimethylsilanol and Its Derivatives

Precursor Role in the Synthesis of Functional Organosilicon Materials

Organosilicon compounds are fundamental to the creation of materials with tailored properties. The silanol (B1196071) (Si-OH) functionality is a key reactive handle that allows for the incorporation of the molecule into larger structures through condensation reactions, while the indole (B1671886) moiety can impart specific optical, electronic, or bioactive characteristics.

Organic-inorganic hybrid materials combine the advantages of both components, such as the processability and functionality of organic polymers with the durability and strength of inorganic glasses. nih.gov The development of these materials often relies on sol-gel processes, where precursors like silanes and siloxanes undergo hydrolysis and condensation to form an inorganic network. nih.gov

N-Methyl-2-indolyldimethylsilanol is an ideal precursor for such materials. The dimethylsilanol group can readily participate in condensation reactions to form a stable polysiloxane (Si-O-Si) backbone, creating the inorganic framework. Simultaneously, the N-methyl-indole group is covalently integrated into this structure, acting as the organic component. These materials are composed of an intimate mixture of their inorganic and organic parts, often interpenetrating on a sub-micrometer scale. nih.gov This integration can lead to materials with enhanced thermal stability, tunable refractive indices, and specific photophysical properties derived from the indole ring. For instance, hybrid materials incorporating azo-dyes linked to graphene within a polymer matrix have been studied for their photo-isomerization kinetics. nih.gov

Table 1: Components and Potential Properties of Indole-Siloxane Hybrid Materials

| Inorganic Component Precursor | Organic Moiety | Linkage Type | Potential Material Properties |

| N-Methyl-2-indolyldimethylsilanol | N-Methyl-indole | Covalent (Si-C bond) | Enhanced Thermal Stability, UV-Vis Absorption, Fluorescence |

| Tetraethoxysilane (TEOS) | N-Methyl-indole | Co-condensation | Tunable Refractive Index, Mechanical Strength, Porosity |

| Vegetable Oil Derivatives | Silane (B1218182)/Siloxane | Compatibilized Matrix | Increased Strength, Biocompatibility, Sustainability nih.gov |

The surface properties of inorganic materials dictate their performance in applications ranging from fillers in composites to stationary phases in chromatography. Silane coupling agents are widely used to chemically modify the surfaces of inorganic oxides like silica (B1680970) (SiO₂), titania (TiO₂), and alumina. researchgate.netresearchgate.net This modification improves the compatibility between the hydrophilic inorganic surface and a hydrophobic polymer matrix. researchgate.net

N-Methyl-2-indolyldimethylsilanol can function as an effective surface modification agent. The silanol group can form strong, covalent Si-O-M bonds (where M is Si, Ti, Al, etc.) with the hydroxyl groups present on the surface of inorganic particles. researchgate.net This process grafts the N-methyl-indole group onto the surface, fundamentally altering its character. The modified surface may exhibit increased hydrophobicity, different adsorptive properties, or the ability to participate in specific intermolecular interactions (e.g., π-stacking) via the indole ring. This technique can be used to improve the dispersion stability of nanoparticles in organic solvents and polymer matrices. researchgate.net

Table 2: Research Findings in Surface Modification with Silanes

| Substrate Material | Silane Agent Example | Purpose of Modification | Analytical Techniques Used |

| Silica Gel, Glass Beads, TiO₂ | 3-Glycidoxypropyl trimethoxysilane (B1233946) (GPS) | Grafting of organic dyes to create colored pigments. researchgate.net | FT-IR, Thermogravimetric Analysis, Elemental Analysis researchgate.net |

| TiO₂ Nanoparticles | Generic Silane Coupling Agents | Improve dispersion stability in various organic solvents. researchgate.net | Colloid Probe Atomic Force Microscopy (CP-AFM) researchgate.net |

| Silica Nanoparticles | Generic Silane Coupling Agents | Improve compatibility with polymer surfaces for composites. researchgate.net | Flow Property Analysis (Viscosity vs. Shear Rate) researchgate.net |

The construction of complex polymer architectures such as block, star, or branched polymers is crucial for developing advanced materials for biomedical and technological fields. nih.gov The incorporation of specific functional units into these architectures allows for precise control over the final material's properties.

N-Methyl-2-indolyldimethylsilanol offers a unique monomeric unit for integration into advanced polymer structures. The indole ring can be functionalized to participate in various polymerization schemes. For example, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been used to create well-defined statistical copolymers of N-vinylpyrrolidone (NVP) with other functional monomers. mdpi.com A vinyl group could be introduced onto the indole ring of the silanol, allowing it to be copolymerized into complex structures. The presence of the bulky and functional dimethylsilanol-indole side chain would significantly influence the polymer's solubility, thermal properties, and self-assembly behavior. This approach enables the creation of architecturally complex polymers by regulating intermolecular and intramolecular chain-propagation reactions. nih.gov

Applications in Heterogeneous and Homogeneous Catalysis

The indole nucleus is a common motif in organocatalysts, while silanols are emerging as effective ligands in transition metal catalysis. acs.orgnih.gov The dual nature of N-Methyl-2-indolyldimethylsilanol makes it a compelling platform for designing novel catalytic systems.

The development of novel ligands is of critical importance for advancing transition metal catalysis. rsc.org Silyl (B83357) and silanol groups have been explored as unique X-type ligands that can significantly influence the reactivity and selectivity of metal complexes. nih.govrsc.org Silylene ligands, for instance, are noted for their strong σ-donor characteristics and their ability to stabilize transition metals in low valent states, proving effective in catalysis. rsc.org

A molecule like N-Methyl-2-indolyldimethylsilanol could serve as a multifunctional ligand. The silanol group can coordinate directly to a metal center, as demonstrated in studies with chiral aminoamide silanol ligands that form H-bond stabilized silanol-copper carbenoid complexes for enantioselective N-H insertion reactions. nih.gov The indole ring's nitrogen or π-system could act as an additional coordination site, creating a bidentate chelate that enhances catalyst stability and control. The steric bulk of the dimethylsilyl group and the electronic properties of the N-methyl-indole ring would fine-tune the metal center's environment, potentially leading to high selectivity in reactions like cross-coupling, hydrofunctionalization, and C-H functionalization. rsc.org

Table 3: Examples of Silanol and Silyl Ligands in Catalysis

| Ligand Type | Metal Center | Catalyzed Reaction | Key Finding |

| Chiral Aminoamide Silanol nih.gov | Copper (Cu) | Enantioselective N-H Insertion | Silanol coordination forms an H-bond stabilized active complex, overcoming low selectivity for α-aryl-α-diazoesters. nih.gov |

| X-Type Silyl Ligands rsc.org | General Transition Metals | Hydrofunctionalization, C-H Functionalization | Silyl ligands exhibit unique σ-donating properties and trans-effects that enhance reactivity and selectivity. rsc.org |

| Silylene Ligands rsc.org | General Transition Metals | Hydroboration, Hydrosilylation, Hydrogenation | Silylenes are versatile ligands that stabilize low-valent metal states and are effective catalysts. rsc.org |

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a cornerstone of modern synthetic chemistry. The indole scaffold is a privileged structure in this field, frequently used in the design of catalysts for asymmetric functionalization. nih.gov For example, 2-indolylmethanols are known to act as precursors for vinyliminium intermediates under Brønsted acid catalysis, enabling a range of asymmetric transformations. oaepublish.com

N-Methyl-2-indolyldimethylsilanol could be leveraged as a novel organocatalyst precursor. Similar to 2-indolylmethanols, the silanol group could be eliminated under acidic conditions to generate a reactive indolyl-stabilized carbocation or vinyliminium ion. This intermediate could then react with various nucleophiles in a highly enantioselective manner. The bulky dimethylsilyl group would play a crucial role in directing the stereochemical outcome of the reaction. Chiral octahydroindoles, which can be synthesized via asymmetric hydrogenation, are themselves important organocatalysts, highlighting the versatility of the indole framework in catalysis. acs.org

Exploration in Emerging Technologies (e.g., Optoelectronics, Sensors, Microelectronics)

The unique molecular architecture of N-Methyl-2-indolyldimethylsilanol, which combines a photoactive indole core with a reactive dimethylsilanol group, positions it as a compound of significant interest for exploratory research in several advanced technological fields. While specific research on N-Methyl-2-indolyldimethylsilanol in optoelectronics, sensors, and microelectronics is still in its nascent stages, the well-documented properties of its constituent chemical moieties provide a strong foundation for predicting its potential applications. The exploration of this and related indolyl-silane compounds is driven by the promise of developing novel materials with tailored electronic and photophysical properties.

Optoelectronic Applications

The potential of N-Methyl-2-indolyldimethylsilanol in optoelectronics is primarily inferred from the known photophysical properties of indole derivatives. The indole ring system is a common feature in many organic molecules that exhibit fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs), photodetectors, and other optoelectronic devices.

Research into various indole derivatives has demonstrated their capacity for tunable light emission. For instance, certain spiro[furan-2,2'-indoline]-3',5-dione derivatives, synthesized from indole precursors, have been shown to exhibit blue or green fluorescence in both solution and the solid state. acs.org The photophysical properties of these compounds are influenced by their molecular structure, including the presence of intramolecular hydrogen bonds and π-π stacking interactions, which can enhance solid-state luminescence by suppressing tight molecular packing. acs.org

Furthermore, the development of π-expanded indoloindolizines has opened new avenues for creating stable and tunable organic materials for optoelectronics. chemrxiv.orgchemrxiv.org These compounds display vivid colors and fluorescence across the visible spectrum, and their design allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in the performance of optoelectronic devices. chemrxiv.orgchemrxiv.org

The dimethylsilanol group in N-Methyl-2-indolyldimethylsilanol could play a crucial role in the fabrication of optoelectronic devices. Silanol groups are known to facilitate the formation of self-assembled monolayers and can act as anchor points for grafting onto surfaces, such as silicon wafers or transparent conductive oxides. This could enable the creation of well-ordered thin films with controlled molecular orientation, which is essential for efficient charge transport and light emission in devices. The silicon atom can also be incorporated into the backbone of conjugated polymers, such as in silicon-bridged ladder oligo(p-phenylenevinylene)s, which have shown interesting photophysical properties. researchgate.net

Table 1: Photophysical Properties of Selected Indole Derivatives

| Compound/Derivative Class | Emission Color | Key Structural Features | Potential Application |

| Spiro[furan-2,2'-indoline]-3',5-diones | Blue/Green | Twisted molecular structure, intramolecular H-bonds, π-π stacking | Organic Light-Emitting Diodes (OLEDs) |

| π-Expanded Indoloindolizines | Visible Spectrum | Fused indole and indolizine (B1195054) moieties, tunable HOMO-LUMO gap | Tunable Organic Optoelectronic Materials |

| Silicon-Bridged Ladder Oligo(p-phenylenevinylene)s | Yellow (fluorescence) | Silicon and carbon-bridged ladder structure | Fluorescent Materials |

Sensor Applications

The indole nucleus is also a promising scaffold for the development of chemical sensors. The electron-rich nature of the indole ring makes it sensitive to the presence of various analytes, and modifications to the indole structure can lead to selective and sensitive detection capabilities.